molecular formula C18H15ClFN3 B1599760 5,6-Dihydro Midazolam CAS No. 59468-07-4

5,6-Dihydro Midazolam

Numéro de catalogue: B1599760
Numéro CAS: 59468-07-4
Poids moléculaire: 327.8 g/mol
Clé InChI: HMQYFIKOHHSETE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,6-Dihydro Midazolam: is a derivative of midazolam, a well-known benzodiazepine. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This compound retains many of these properties and is primarily used in research settings to study the pharmacological effects of benzodiazepines.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro Midazolam typically involves the reduction of midazolam. One common method is the catalytic hydrogenation of midazolam using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reaction selectively reduces the double bond in the imidazole ring, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Catalytic Hydrogenation: Using large-scale hydrogenation reactors with Pd/C as the catalyst.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

    Oxidation: 5,6-Dihydro Midazolam can undergo oxidation to revert to midazolam.

    Reduction: The compound itself is a product of the reduction of midazolam.

    Substitution: Various substitutions can occur on the benzodiazepine ring, affecting its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: As mentioned, catalytic hydrogenation using Pd/C.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Midazolam.

    Reduction: this compound.

    Substitution: Various substituted benzodiazepines with altered pharmacological profiles.

Applications De Recherche Scientifique

Chemistry: 5,6-Dihydro Midazolam is used as a reference compound in the synthesis of new benzodiazepine derivatives. It helps in understanding the structure-activity relationship (SAR) of benzodiazepines.

Biology: In biological research, this compound is used to study the interaction of benzodiazepines with gamma-aminobutyric acid (GABA) receptors. It helps in elucidating the binding sites and the mechanism of action of benzodiazepines.

Medicine: While not commonly used in clinical settings, this compound serves as a model compound in pharmacological studies to develop new therapeutic agents with improved efficacy and reduced side effects.

Industry: In the pharmaceutical industry, it is used in the development and testing of new benzodiazepine-based drugs. It also serves as a standard for quality control in the production of benzodiazepines.

Mécanisme D'action

5,6-Dihydro Midazolam exerts its effects by binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by increasing the frequency of chloride channel opening. This leads to hyperpolarization of the neuronal membrane and inhibition of neuronal activity, resulting in sedative, anxiolytic, and anticonvulsant effects .

Comparaison Avec Des Composés Similaires

    Midazolam: The parent compound, known for its rapid onset and short duration of action.

    Climazolam: Another imidazobenzodiazepine with similar pharmacological properties.

    Alprazolam: A triazolobenzodiazepine with anxiolytic properties.

    Diazepam: A long-acting benzodiazepine used for anxiety and muscle relaxation.

Uniqueness: 5,6-Dihydro Midazolam is unique due to its reduced form, which provides insights into the structural requirements for the activity of benzodiazepines. Its selective reduction of the imidazole ring offers a distinct pharmacological profile compared to its parent compound, midazolam .

Activité Biologique

5,6-Dihydro Midazolam is a derivative of the well-known benzodiazepine midazolam, which is widely used for its anxiolytic, sedative, and anticonvulsant properties. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, efficacy in various applications, and relevant research findings.

This compound functions primarily as a positive allosteric modulator of the GABA-A receptor. By binding to the benzodiazepine site on these receptors, it enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to increased chloride ion influx and hyperpolarization of neurons. This mechanism results in sedative, muscle relaxant, and anticonvulsant effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapidly absorbed with varying bioavailability depending on the route of administration.
  • Distribution : Highly lipophilic, allowing for effective crossing of the blood-brain barrier.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4), with significant conversion to 1-hydroxymidazolam, which retains pharmacological activity .
  • Elimination Half-Life : Approximately 3 hours on average after intravenous administration .

Sedation and Anesthesia

This compound exhibits potent sedative effects comparable to midazolam. It is utilized in various clinical settings for procedural sedation and anesthesia induction. Studies indicate that it provides rapid onset and short duration of action, making it suitable for outpatient procedures .

Anticonvulsant Activity

Research has demonstrated that this compound possesses anticonvulsant properties. In animal models, it has shown efficacy in reducing seizure activity without significant toxicity at therapeutic doses. Its selectivity for certain GABA-A receptor subtypes contributes to its favorable safety profile .

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound and its parent compound midazolam:

Property This compound Midazolam
GABA-A Modulation Positive allosteric modulatorPositive allosteric modulator
Sedative Effect HighHigh
Anticonvulsant Effect ModerateHigh
Elimination Half-Life ~3 hours~1.8 to 6.4 hours
Route of Administration IV, IM, OralIV, IM, Oral

Case Studies and Research Findings

  • Sedation in Pediatric Patients : A study evaluated the use of this compound for sedation in pediatric patients undergoing minor surgical procedures. Results indicated effective sedation with minimal side effects compared to traditional agents .
  • Anticonvulsant Efficacy : In a controlled trial involving rats, this compound was administered at varying doses to assess its anticonvulsant properties. The compound demonstrated significant protection against induced seizures at lower doses than those required for midazolam .
  • Cancer Research : Investigations into the anti-tumor effects of benzodiazepines have included studies on this compound. Preliminary findings suggest potential anti-cancer activity against neuroglioma and lung carcinoma cells in vitro .

Propriétés

IUPAC Name

8-chloro-6-(2-fluorophenyl)-1-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9,18,22H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQYFIKOHHSETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(NC2)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432607
Record name 5,6-Dihydro Midazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59468-07-4
Record name 5,6-Dihydromidazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059468074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dihydro Midazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DIHYDROMIDAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GQH56Z8BK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro Midazolam
Reactant of Route 2
5,6-Dihydro Midazolam
Reactant of Route 3
Reactant of Route 3
5,6-Dihydro Midazolam
Reactant of Route 4
5,6-Dihydro Midazolam
Reactant of Route 5
5,6-Dihydro Midazolam
Reactant of Route 6
5,6-Dihydro Midazolam

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.